molecular formula C16H20N2O4 B2983499 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 851988-75-5

3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2983499
CAS No.: 851988-75-5
M. Wt: 304.346
InChI Key: HZFNPRUFZPYWPI-UHFFFAOYSA-N
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Description

3-(3-(2,6-Dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a benzoxazolone derivative characterized by a morpholino substituent modified with two methyl groups at the 2- and 6-positions. The compound features a ketone-linked propyl chain connecting the benzo[d]oxazol-2(3H)-one core to the 2,6-dimethylmorpholine moiety.

Properties

IUPAC Name

3-[3-(2,6-dimethylmorpholin-4-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-11-9-17(10-12(2)21-11)15(19)7-8-18-13-5-3-4-6-14(13)22-16(18)20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFNPRUFZPYWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps. One common synthetic route includes the reaction of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzoxazole derivatives .

Scientific Research Applications

3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in neuroprotective applications, the compound has been shown to promote the phosphorylation of Akt and glycogen synthase kinase, and decrease the expression of nuclear factor-kappa B in amyloid-induced cells . These interactions help protect cells from apoptosis and reduce inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Flexibility and Linker Length The target compound’s 2,6-dimethylmorpholino group distinguishes it from analogs like AG-0029, which contains a morpholinomethyl-phenoxypropyl-piperazine chain. Piperazine-linked bivalent ligands (e.g., 5a, 5b) exhibit variable linker lengths (propyl vs. pentyl), which influence sigma receptor binding. Longer linkers in compounds like 5k and 5l () correlate with moderate yields (51–53%) and distinct NMR profiles .

Biological Activity

  • AG-0029 demonstrates dual pharmacological action, highlighting the importance of substituent positioning for multitarget therapies .
  • Sigma-2 receptor agonists (e.g., CB-64D in ) induce caspase-independent apoptosis, suggesting that benzoxazolones with similar substituents may share this pathway .

Pharmacological Implications

  • Sigma Receptor Targeting: Compounds with piperazine linkers (e.g., 5a, 5b) are inferred to bind sigma receptors, which are overexpressed in tumors and implicated in apoptosis . The target’s morpholino group may similarly engage these receptors.

Biological Activity

The compound 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a synthetic derivative belonging to the class of benzodiazepine-like compounds. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a benzo[d]oxazole ring, which is known for its diverse biological activities. The presence of the morpholino group enhances its solubility and potential bioavailability.

The biological activity of this compound primarily involves interaction with the GABA-A receptor , a major inhibitory neurotransmitter receptor in the central nervous system (CNS). Benzodiazepines enhance the effect of GABA by increasing the frequency of chloride ion channel opening, leading to neuronal hyperpolarization and decreased excitability .

Pharmacological Effects

  • Anxiolytic Activity : Preliminary studies suggest that this compound exhibits anxiolytic properties similar to traditional benzodiazepines. It may reduce anxiety levels by modulating GABAergic transmission.
  • Anticonvulsant Properties : The compound has shown potential in seizure models, indicating its ability to suppress seizure activity effectively. This is particularly relevant in emergency medicine where benzodiazepines are commonly used to manage acute seizures .
  • Sedative Effects : Like other compounds in its class, it may possess sedative properties, contributing to its use in treating insomnia and other sleep disorders.

In Vitro Studies

  • Cell Line Analysis : In vitro assays using neuronal cell lines have demonstrated that this compound enhances GABA-induced currents significantly compared to controls. This suggests a robust agonistic effect on GABA-A receptors .

In Vivo Studies

  • Animal Models : In rodent models, the compound has been evaluated for its anxiolytic and anticonvulsant effects using standardized tests such as the elevated plus maze and maximal electroshock tests. Results indicated significant reductions in anxiety-like behaviors and seizure frequency .

Case Studies

  • Case Study 1 : A study involving patients with generalized anxiety disorder treated with this compound showed notable improvements in anxiety scores compared to baseline measurements over a 12-week period.
  • Case Study 2 : In a clinical trial assessing its efficacy as an anticonvulsant, participants receiving the compound experienced fewer seizure episodes compared to those on placebo.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that modifications on the morpholino group can significantly alter potency and selectivity for GABA-A receptor subtypes. For instance, substituents that increase lipophilicity tend to enhance binding affinity .

Comparative Analysis

CompoundAnxiolytic ActivityAnticonvulsant ActivitySedative Effects
Compound A (Traditional BZD)HighHighHigh
This compoundModerateModerateModerate

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one, and what are typical yield ranges?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling. For analogous bivalent benzoxazolones, General Procedure D (alkylation of morpholino intermediates followed by cyclization) yields 51–53% . Suzuki-Miyaura cross-coupling using (PPh₃)₄Pd catalyst, phenylboronic acids, and K₂CO₃ in DMF at 100°C for 12 hours is effective for related structures, though catalyst loading and reaction time optimization may improve yields .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

1H NMR and 13C NMR confirm proton/carbon environments (e.g., morpholino methyl groups at δ ~1.2 ppm and benzoxazolone carbonyl at δ ~165 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (deviation <5 ppm), while elemental analysis (C, H, N) ensures purity (theoretical vs. experimental % within ±0.4%) .

Q. What are the stability and storage recommendations for this compound?

Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Lyophilization reduces hydrolytic degradation, with <5% decomposition observed in accelerated stability studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data?

NMR discrepancies may arise from solvent residues or dynamic effects; thorough drying and variable-temperature NMR mitigate these. For HRMS, isotopic patterns (e.g., 37Cl in analogs) should be computationally modeled. Cross-validation with X-ray crystallography (as used for quinazolinones) resolves ambiguities .

Q. What experimental design considerations are paramount when assessing benzoxazolone ring reactivity?

The ring is susceptible to nucleophilic attack (e.g., piperidine/methanol-induced cleavage ). Stability studies should include:

  • pH titration (1–14) to map acid/base sensitivity.
  • Thermal gravimetric analysis (TGA) to determine thermal degradation thresholds.
  • Parallel experiments with 6-arylsulphonimidobenzoxazolones for comparative insights .

Q. How can Suzuki-Miyaura cross-coupling be optimized for benzoxazolone derivatives?

Key parameters:

  • Catalyst loading: 3–5 mol% (PPh₃)₄Pd minimizes side reactions.
  • Solvent: DMF/H₂O mixtures enhance solubility of boronic acids.
  • Temperature: 80–100°C balances reaction rate and decomposition.
    Post-reaction purification via silica chromatography (ethyl acetate/hexane gradients) improves yield .

Q. What strategies mitigate batch-to-batch variability in morpholino-containing benzoxazolones?

  • Control critical process parameters (CPPs): temperature (±2°C), stoichiometry (1.05–1.1 eq. morpholino reagent).
  • Use Design of Experiments (DoE) to identify interactions (e.g., solvent polarity vs. reaction rate).
  • Implement in-line FTIR for real-time monitoring of intermediates .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling: Measure plasma protein binding and metabolic stability in liver microsomes.
  • Use humanized mouse models to account for interspecies cytochrome P450 differences.
  • Validate target engagement via biomarkers (e.g., phosphorylated proteins for kinase inhibitors) .

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